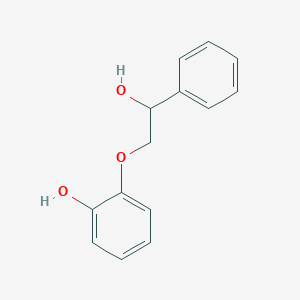

2-(2-Hydroxy-2-phenylethoxy)phenol

Description

Contextualization within Phenolic Ether Chemistry

Phenolic ethers, a class of compounds where an alkoxy group is attached to a benzene (B151609) ring, are prevalent motifs in a vast array of natural products and synthetic molecules. researchgate.net Their synthesis and reactions are fundamental topics in organic chemistry. The Williamson ether synthesis, a classic and widely used method, involves the reaction of a phenoxide ion with an alkyl halide and serves as a primary route to such compounds. researchgate.net Other notable methods include the Ullmann condensation and acid-catalyzed condensation of phenols and alcohols. researchgate.net

2-(2-Hydroxy-2-phenylethoxy)phenol can be viewed as a specialized phenolic ether where the alkoxy substituent contains a hydroxyl group. This additional functionality distinguishes it from simple phenolic ethers, offering further reaction sites for chemical transformations.

Overview of its Significance as a Synthetic Intermediate

The true value of many organic compounds lies in their ability to serve as stepping stones for the construction of more complex and often biologically active molecules. This compound is recognized as a valuable synthetic intermediate, particularly in the preparation of heterocyclic compounds. Its bifunctional nature allows for sequential or one-pot reactions to build intricate molecular frameworks. A key application that has been explored is its role as a precursor in the synthesis of dibenzo[b,f] sigmaaldrich.comnih.govoxazepines, a class of compounds with significant pharmacological interest.

Historical Development and Emerging Research Trajectories Concerning this compound

While the specific historical timeline for the initial synthesis and characterization of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for phenolic ethers and di-functionalized aromatic compounds. The ongoing exploration of new synthetic routes and applications for such molecules is a testament to the enduring quest for novel chemical entities with tailored properties.

Current and future research concerning this compound and related structures is likely to focus on several key areas:

Development of more efficient and stereoselective synthetic methods: The presence of a chiral center in the molecule (the carbon bearing the secondary alcohol) makes the development of enantioselective syntheses a significant goal.

Exploration of its utility in the synthesis of a wider range of heterocyclic systems: Beyond dibenzo[b,f] sigmaaldrich.comnih.govoxazepines, its unique structure could be leveraged to create other novel heterocyclic scaffolds.

Investigation of its potential biological activities: Given its structural similarity to certain pharmacophores, the compound itself and its derivatives may be screened for various biological activities.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 328104-89-8 |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 103-107 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-2-phenylethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWYPVIFBLEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 2 Hydroxy 2 Phenylethoxy Phenol

Retrosynthetic Analysis of the 2-(2-Hydroxy-2-phenylethoxy)phenol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the ether and alcohol functionalities.

The most logical disconnection is at the ether linkage (C-O bond) between the catechol ring and the phenylethoxy side chain. This disconnection points to catechol (1,2-dihydroxybenzene) and a suitable two-carbon electrophile bearing a phenyl group and a masked or precursor hydroxyl group. A key synthon for the side chain is styrene (B11656) oxide. This leads to a straightforward synthetic strategy involving the reaction of catechol with styrene oxide.

An alternative disconnection can be made at the C-C bond of the side chain, between the phenyl-bearing carbon and the carbon attached to the ether oxygen. This approach is generally less efficient as it would require the formation of a carbon-carbon bond on a pre-formed ether, which can be more complex.

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised.

Etherification Approaches to the Phenoxy Moiety

The formation of the ether bond is central to the synthesis of this compound. A common and direct method is the Williamson ether synthesis. However, for the specific case of catechol, regioselectivity becomes a critical issue, as both phenolic hydroxyl groups are potential nucleophiles.

A highly effective method for the synthesis of the target molecule is the base-catalyzed reaction of catechol with styrene oxide. The phenoxide, generated by a suitable base, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of styrene oxide. This reaction, upon workup, directly yields the desired this compound.

Installation and Modification of the Hydroxy-phenylethoxy Side Chain

The hydroxy-phenylethoxy side chain is typically installed in a single step through the epoxide ring-opening reaction described above. The secondary alcohol functionality is directly formed during this process.

Alternatively, one could envision a two-step process where catechol is first alkylated with a halo-substituted precursor, such as 2-bromo-1-phenylethanone. The resulting ketone can then be reduced to the corresponding secondary alcohol using a variety of reducing agents like sodium borohydride. However, this multi-step approach is less atom-economical and may require additional protection/deprotection steps, making the direct epoxide opening more favorable.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of this compound, primarily due to the presence of two hydroxyl groups on the catechol starting material.

Chemoselectivity: The reaction must selectively occur at one of the hydroxyl groups of catechol, leaving the other unreacted. The use of one equivalent of base is crucial to generate the monophenoxide, which is a much stronger nucleophile than the neutral diol.

Regioselectivity: The reaction of the catechol monophenoxide with styrene oxide can potentially yield two regioisomers: the desired 1,2-disubstituted product and the 1,4-disubstituted product (from attack at the benzylic carbon of the epoxide). The regioselectivity is influenced by the reaction conditions. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide, leading to the desired product.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Key variables include the choice of base, solvent, temperature, and reaction time.

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Strong bases (e.g., NaH, KH) vs. Weaker bases (e.g., K2CO3, Cs2CO3) | Strong bases can lead to the formation of the diphenoxide, potentially causing side reactions. Weaker, bulkier bases often favor the formation of the monophenoxide, enhancing regioselectivity. |

| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. Polar protic (e.g., EtOH, H2O) | Polar aprotic solvents generally accelerate SN2 reactions. The choice of solvent can also influence the solubility of the reactants and the reactivity of the nucleophile. |

| Temperature | Room temperature vs. Elevated temperatures | Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of byproducts. Optimization is crucial to find a balance. |

| Reaction Time | Varies | Monitoring the reaction progress by techniques like TLC or GC is essential to determine the optimal reaction time to maximize the yield of the desired product and minimize decomposition. |

Enantioselective Synthesis of Chiral this compound Isomers

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. The synthesis of a single enantiomer requires an enantioselective approach.

One of the most effective methods for achieving this is through the use of a chiral catalyst in the reaction of catechol with styrene oxide. Chiral salen complexes, particularly those of chromium and cobalt, are well-known catalysts for the enantioselective ring-opening of epoxides with phenolic nucleophiles. These catalysts can direct the nucleophilic attack to one face of the epoxide, leading to the formation of a single enantiomer of the product.

The development of such enantioselective methods is a significant area of research, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies. For the preparation of this compound, a compound with potential applications in various chemical sectors, the adoption of green chemistry principles is paramount. This section explores how these principles can be applied to its synthesis, focusing on minimizing environmental impact while maximizing efficiency.

A plausible and common route for the synthesis of aryl ethers like this compound is the Williamson ether synthesis. byjus.comfrancis-press.comnumberanalytics.com In a conventional approach, this would likely involve the reaction of a catechol-derived phenoxide with a suitable electrophile such as 2-chloro-1-phenylethanol (B167369) or styrene oxide in the presence of a strong base and a polar aprotic solvent. However, this traditional method often involves hazardous reagents, and significant waste generation, and can be energy-intensive.

Green chemistry offers several avenues to improve the sustainability of this synthesis. These include the use of alternative energy sources, greener solvents, and more efficient catalytic systems.

One of the key strategies in green chemistry is the use of alternative energy sources to conventional heating. Microwave irradiation and ultrasound have emerged as powerful tools in this regard. benthamdirect.comnih.govrsc.org Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions by minimizing the formation of byproducts. benthamdirect.com Similarly, ultrasound-assisted synthesis can enhance reaction rates through acoustic cavitation, which improves mass transfer and surface activation, particularly in heterogeneous systems. nih.govresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Ionic liquids (ILs) have been investigated as greener alternatives due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netorganic-chemistry.orgijbsac.org In the context of Williamson ether synthesis, ionic liquids can act as both the solvent and a promoter of the reaction, sometimes eliminating the need for a separate catalyst. researchgate.nettandfonline.comresearchgate.net Solvent-free, or solid-state, reactions represent an even greener approach, where the reactants are mixed, sometimes with a solid support or catalyst, without any solvent. researchgate.net

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are particularly effective for Williamson ether synthesis. utahtech.eduresearchgate.netfzgxjckxxb.com They facilitate the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkylating agent), which can allow for the use of water as a solvent and reduce the need for harsh organic solvents. researchgate.netyoutube.com Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a significant step towards a more sustainable process. rsc.org

The sustainability of the entire synthetic process also depends on the origin of the starting materials. There is growing research into the production of key feedstocks from renewable resources. For instance, catechol can be sustainably produced from lignin (B12514952), a biopolymer found in wood and agricultural waste. rsc.orgnih.govresearchgate.netresearchgate.netacs.org Similarly, greener methods for the synthesis of styrene oxide, another potential precursor, are being explored to reduce reliance on petroleum-based feedstocks and hazardous oxidizing agents. journalspub.comlew.roresearchgate.netorgsyn.orgwikipedia.org

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more environmentally benign, safer, and more efficient than traditional methods.

Interactive Data Table: Comparison of Conventional and Green Synthesis Approaches

| Parameter | Conventional Williamson Synthesis | Green Williamson Synthesis |

| Energy Source | Conventional heating (oil bath) | Microwave, Ultrasound benthamdirect.comnih.govrsc.org |

| Solvent | Polar aprotic (e.g., DMF, DMSO) numberanalytics.com | Ionic Liquids, Water, Solvent-free researchgate.netresearchgate.net |

| Catalyst | None or stoichiometric base | Phase-transfer catalyst, Heterogeneous catalyst researchgate.netrsc.org |

| Reaction Time | Several hours | Minutes to a few hours benthamdirect.com |

| Waste | Salt byproducts, organic solvent waste | Reduced solvent waste, recyclable catalyst researchgate.netrsc.org |

Interactive Data Table: Research Findings on Green Ether Synthesis

| Green Method | Reactants | Catalyst/Solvent | Key Findings | Reference |

| Microwave-assisted | Phenols and alkyl halides | Banana peel-derived catalyst | Reduced reaction time, high yields, reusable catalyst. | benthamdirect.com |

| Ultrasound-assisted | Phenols and chloroacetic acid | Water | Faster and more selective transformations. | nih.gov |

| Ionic Liquids | Phenolic compounds | Imidazolium-derived ionic liquids | High yields (80-95%) at room temperature. | researchgate.net |

| Phase-Transfer Catalysis | 4-nitrophenol and dibromoethylene | Toluene (B28343)/aqueous NaOH | High yields in a liquid-liquid two-phase system. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 2 Hydroxy 2 Phenylethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 2-(2-Hydroxy-2-phenylethoxy)phenol

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on its two phenyl rings and the aliphatic protons of the ethoxy bridge. The integration of these signals confirms the number of protons in each unique chemical environment.

The aromatic region, typically between 6.8 and 7.5 ppm, is complex due to the presence of two separate spin systems: the protons on the monosubstituted phenyl ring and those on the 1,2-disubstituted phenolic ring. The five protons of the unsubstituted phenyl group often appear as a multiplet, while the four protons on the catechol-ether moiety exhibit a more defined splitting pattern characteristic of ortho-disubstitution.

The aliphatic protons of the -O-CH₂-CH(OH)- bridge present a classic AMX or ABX spin system. The methine proton (-CH(OH)-) is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic methylene (B1212753) protons. The methylene protons (-O-CH₂-) will also appear as distinct doublet of doublets. The hydroxyl protons (phenolic -OH and alcoholic -OH) often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. Their presence can be confirmed by D₂O exchange, which causes the signals to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Note: This table is predictive and based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (5H) | 7.20 - 7.45 | Multiplet (m) |

| Phenolic-H (4H) | 6.80 - 7.10 | Multiplet (m) |

| Alcoholic OH | 4.5 - 5.5 | Broad Singlet (br s) |

| Phenolic OH | 5.0 - 6.0 | Broad Singlet (br s) |

| -CH(OH)- | 4.90 - 5.10 | Doublet of Doublets (dd) |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. With 14 carbon atoms in this compound, up to 14 distinct signals are expected, confirming the molecular asymmetry.

The aromatic carbons resonate in the downfield region (110-160 ppm). The carbons bearing electron-donating hydroxyl and ether groups (C-O) are shifted further downfield. docbrown.info Due to the symmetry of the unsubstituted phenyl ring, some signals may overlap. docbrown.info The aliphatic carbons of the ethoxy bridge appear in the upfield region (60-80 ppm). The carbon attached to the hydroxyl group (-CH(OH)-) is typically found around 70-75 ppm, while the ether-linked methylene carbon (-O-CH₂-) resonates at a slightly different shift.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Note: This table is predictive and based on established chemical shift ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O (Phenol & Ether) | 145 - 160 |

| Aromatic C (unsubstituted) | 125 - 130 |

| Aromatic C-H | 115 - 122 |

| Aliphatic -CH(OH)- | 70 - 78 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the methine proton (-CH(OH)-) and the two methylene protons (-O-CH₂-), confirming the connectivity of the ethoxy bridge. It would also reveal couplings between adjacent aromatic protons on both rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum allows for the unambiguous assignment of each carbon atom that has a proton attached, by linking the signals from the ¹H and ¹³C NMR spectra. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) couplings between protons and carbons. youtube.comyoutube.com HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the methylene protons (-O-CH₂-) to the aromatic carbon of the phenolic ring, confirming the ether linkage. It would also show correlations from the methine proton (-CH(OH)-) to the carbons of the unsubstituted phenyl ring, confirming its position.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₄H₁₄O₃), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact monoisotopic mass of 230.0943 g/mol . A small M+1 peak would also be observed due to the natural abundance of the ¹³C isotope. docbrown.info

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this molecule are expected to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common pathway for alcohols. libretexts.orglibretexts.org This would result in the formation of a stable benzylic cation.

Ether Bond Cleavage: The bond between the ethoxy bridge and the phenolic ring can cleave, leading to characteristic fragments.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O) from the molecular ion, is a characteristic fragmentation for alcohols. libretexts.org

Phenolic Fragmentation: Phenols often exhibit a strong molecular ion peak and can undergo characteristic losses, such as the loss of CO. libretexts.orgyoutube.com

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 230 | [C₁₄H₁₄O₃]⁺ | Molecular Ion |

| 212 | [C₁₄H₁₂O₂]⁺ | Loss of H₂O |

| 123 | [C₇H₇O₂]⁺ | Cleavage of ether C-O bond |

| 107 | [C₇H₇O]⁺ | Alpha-cleavage at the benzylic position |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. americanpharmaceuticalreview.comresearchgate.net

The spectrum of this compound is expected to show the following key absorption bands:

O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadness is due to intermolecular hydrogen bonding. Both the alcoholic and phenolic O-H groups contribute to this band.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy bridge appears just below 3000 cm⁻¹.

Aromatic C=C Stretching: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the two aromatic rings.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ether and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region. The aromatic ether C-O stretch and the alcohol C-O stretch will likely appear as distinct, strong absorptions. mdpi.com

Table 4: Characteristic Infrared (IR) and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad, Strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (Medium) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 (Medium) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Strong) |

| Ether (Ar-O-C) | C-O Stretch (asymmetric) | 1200 - 1275 (Strong) |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The chromophores in this compound are the two phenyl rings.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals

Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for the compound this compound could be located. Similarly, there is no available information on the formation and crystallographic analysis of co-crystals involving this specific compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state. The process involves growing a suitable single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

For a molecule like this compound, which contains multiple hydrogen bond donors (the hydroxyl groups) and acceptors (the oxygen atoms), X-ray crystallography would be instrumental in elucidating the hydrogen bonding network that governs the crystal packing. Understanding these non-covalent interactions is crucial for predicting and controlling the physical properties of the solid material.

Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a significant area of crystal engineering. Co-crystallization of this compound with other molecules (co-formers) could potentially modify its physicochemical properties, such as solubility and melting point. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize the new supramolecular arrangement.

Although crystallographic data for the closely related compound guaifenesin (B1672422) (3-(2-methoxyphenoxy)-1,2-propanediol) exists, these findings cannot be extrapolated to definitively describe the solid-state structure of this compound due to differences in their chemical structures. xray.czcambridge.org

The absence of published crystallographic data for this compound indicates that this is an area open for future research. Such a study would be a valuable contribution to the structural chemistry of phenolic compounds and would provide a solid foundation for understanding its material properties.

Computational and Theoretical Investigations on 2 2 Hydroxy 2 Phenylethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 2-(2-Hydroxy-2-phenylethoxy)phenol. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

DFT studies on analogous phenolic compounds, such as substituted phenols and guaiacol (B22219) derivatives, have demonstrated the significant influence of substituent groups on the electronic properties of the aromatic ring. tandfonline.comrsc.org For this compound, the presence of the hydroxyl and phenoxyethoxy groups would be expected to modulate the electron density of the phenolic ring. The hydroxyl group is a well-known electron-donating group, increasing the electron density on the ring, particularly at the ortho and para positions. The phenoxyethoxy substituent, with its ether linkage, also influences the electronic landscape.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For phenolic compounds, these parameters are crucial in understanding their antioxidant properties and their role in various chemical reactions. tandfonline.com

Molecular Electrostatic Potential (MESP) maps offer a visual representation of the charge distribution on the molecular surface. In phenolic compounds, the most reactive sites are often located around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack. tandfonline.com For this compound, MESP analysis would likely highlight the phenolic hydroxyl group as a primary site for interaction with other molecules.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability, relevant to antioxidant activity. |

| LUMO Energy | Relatively low | Suggests potential for accepting electrons in certain reactions. |

| HOMO-LUMO Gap | Moderate | Reflects a balance between stability and reactivity. |

| MESP | Negative potential around hydroxyl oxygen atoms | Highlights these as likely sites for electrophilic attack and hydrogen bonding. |

This table is a representation of expected values based on computational studies of similar phenolic ethers and substituted phenols.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ether linkage and the rotational freedom of the phenyl and phenol (B47542) rings in this compound give rise to a complex conformational landscape. Conformational analysis and the mapping of the potential energy surface (PES) are essential for identifying the most stable conformations and understanding the energy barriers between them. libretexts.orgwikipedia.org

The potential energy surface is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.orgwikipedia.org For this compound, key dihedral angles would include the C-O-C-C linkage of the ether and the rotation of the phenyl and phenol rings. By systematically varying these angles and calculating the corresponding energies, a detailed map of the conformational space can be constructed.

Studies on similar molecules, such as diaryl ethers and molecules with flexible side chains, have shown that the most stable conformations are often determined by a balance of steric and electronic effects. researchgate.net Intramolecular hydrogen bonding between the hydroxyl groups could also play a significant role in stabilizing certain conformations of this compound.

The identification of low-energy conformations is crucial as they represent the most populated states of the molecule and are therefore the most likely to participate in chemical reactions. The energy barriers between different conformations, determined from the PES, provide information about the molecule's flexibility and the timescale of conformational changes. libretexts.org

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These in silico predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key vibrational modes. The broad absorption band in the region of 3200-3500 cm⁻¹ is a hallmark of the O-H stretching vibration, broadened due to hydrogen bonding. youtube.comdocbrown.info The C-O stretching vibrations of the alcohol and ether groups would appear in the 1000-1300 cm⁻¹ region. youtube.comspectroscopyonline.comspectroscopyonline.com Specifically, aromatic ethers typically show two distinct C-O stretching bands. youtube.comspectroscopyonline.com DFT calculations can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental IR spectra. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can also be predicted with a high degree of accuracy using DFT methods. tandfonline.com The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the aromatic rings would show distinct signals depending on their position relative to the hydroxyl and phenoxyethoxy substituents. The protons of the ethoxy bridge would also have characteristic chemical shifts. Comparing the predicted NMR data with experimental results can confirm the molecular structure.

Table 2: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift Range |

| IR | O-H Stretch (broad) | ~3200-3500 cm⁻¹ |

| IR | Aromatic C-O Stretch | ~1200-1300 cm⁻¹ |

| IR | Aliphatic C-O Stretch | ~1050-1150 cm⁻¹ |

| ¹H NMR | Aromatic Protons | δ 6.5-7.5 ppm |

| ¹H NMR | Ethoxy Bridge Protons | δ 3.5-4.5 ppm |

| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |

| ¹³C NMR | Ethoxy Bridge Carbons | δ 60-75 ppm |

This table provides representative ranges based on computational predictions for analogous structures. tandfonline.comyoutube.comdocbrown.infospectroscopyonline.com

Molecular Dynamics Simulations to Elucidate Solution-State Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in solution, offering insights into their conformational flexibility and interactions with solvent molecules. nih.govacs.org An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule moves and changes its shape over time.

By analyzing the trajectory of the atoms over time, properties such as the radius of gyration can be calculated, which provides a measure of the molecule's compactness. nih.gov MD simulations are particularly useful for understanding how the solvent environment affects the conformational preferences of the molecule, which can have important implications for its reactivity and biological activity. acs.org

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical studies can be employed to investigate the mechanisms of various reactions involving this compound. This includes predicting the most likely reaction pathways, identifying transition states, and calculating activation energies.

One important class of reactions for this molecule is ether cleavage. DFT calculations have been used to elucidate the mechanisms of ether cleavage reactions, for example, using reagents like boron tribromide. nih.govresearchgate.net Such studies can predict whether the cleavage occurs at the alkyl-oxygen or aryl-oxygen bond and can identify the key intermediates and transition states involved.

The reactivity of the phenolic hydroxyl group is another area of interest. Theoretical studies can model reactions such as oxidation, which is relevant to the antioxidant properties of phenols, and reactions with free radicals. acs.orgacs.org These studies can determine the reaction rates and provide a detailed understanding of the reaction mechanism at the molecular level. rsc.org

Furthermore, computational methods can be used to explore the mechanisms of enzymatic or catalytic reactions involving this compound. By modeling the interaction of the molecule with the active site of an enzyme or a catalyst surface, it is possible to understand how these interactions facilitate the chemical transformation. rsc.orgnih.govnih.gov Such studies are crucial for designing new catalysts and understanding the metabolic fate of phenolic compounds.

Chemical Reactivity and Transformative Pathways of 2 2 Hydroxy 2 Phenylethoxy Phenol

Reactions at the Phenolic Hydroxyl Group of 2-(2-Hydroxy-2-phenylethoxy)phenol

The phenolic hydroxyl group is acidic and can readily participate in reactions typical of phenols, such as alkylation and acylation, primarily at the oxygen atom.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl group can be selectively alkylated under basic conditions. The reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkylating agent. A common method for the O-alkylation of phenols involves using a base like potassium carbonate (K2CO3) in a suitable solvent. tandfonline.comthieme-connect.de This approach allows for the formation of 2-aryloxyethanols with high selectivity and good yields under mild conditions. thieme-connect.de

O-Acylation: The phenolic hydroxyl can be converted to an ester through O-acylation. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride. lew.roucalgary.ca The reaction can be catalyzed by either a base, which deprotonates the phenol to increase its nucleophilicity, or an acid, which protonates the acylating agent to increase its electrophilicity. ucalgary.ca To favor O-acylation over C-acylation (Friedel-Crafts type reaction), kinetic control conditions, such as using a base like pyridine (B92270) at low temperatures, are often employed. lew.roucalgary.ca Phase-transfer catalysis (PTC) has also been shown to be a highly efficient technique for the O-acylation of phenols, allowing the reaction to proceed rapidly and in high purity without the need for anhydrous conditions. lew.ro Trifluoromethanesulfonic acid can also catalyze the O-acylation of phenols with acyl chlorides. researchgate.net

Below is a table summarizing these transformative pathways.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K2CO3), Solvent (e.g., Methanol) | Phenolic Ether | tandfonline.comthieme-connect.de |

| O-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) or Acid Catalyst (e.g., TfOH) | Phenyl Ester | lew.roucalgary.caresearchgate.net |

Reactions at the Secondary Alcohol Moiety of this compound

The secondary benzylic alcohol is another reactive center, susceptible to oxidation, reduction, and substitution reactions.

Oxidation and Reduction Pathways

Oxidation: As a secondary benzylic alcohol, the hydroxyl group at the benzylic position can be readily oxidized to form a ketone. oup.comthieme-connect.com This transformation is a fundamental reaction in organic synthesis. thieme-connect.com A variety of oxidizing agents can be employed, including traditional chromium-based reagents like Jones reagent (CrO3/H2SO4) or pyridinium (B92312) chlorochromate (PCC). More environmentally benign methods have also been developed, such as using activated carbon with molecular oxygen or hydrogen peroxide. oup.comthieme-connect.com The selective oxidation of benzylic alcohols is often challenging because the resulting ketone can be susceptible to further reactions, but many methods achieve high selectivity. acs.org In some cases, unexpected reaction pathways can occur; for instance, oxidation of secondary alcohols with performic acid has been found to directly yield esters. rsc.org

Reduction: The secondary benzylic alcohol can be reduced to a methylene (B1212753) group (-CH2-). A classic method for this deoxygenation is the use of hydriodic acid (HI) with red phosphorus. researchgate.net More modern protocols utilize a biphasic system of toluene (B28343) and aqueous HI, which allows for milder reaction conditions and is more broadly applicable in organic synthesis. nih.govnih.gov This method is effective for primary, secondary, and tertiary benzylic alcohols, with reactivity increasing with the degree of substitution. nih.gov Other systems, such as hypophosphorous acid and iodine, can also generate HI in situ to achieve the reduction of aryl carbinols. researchgate.net

A summary of these oxidation and reduction reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | PCC, Jones Reagent, or Activated Carbon/O2 | Ketone | oup.comthieme-connect.com |

| Reduction (Deoxygenation) | HI / Red Phosphorus or H3PO2 / I2 | Alkane (Methylene group) | researchgate.netnih.govnih.govresearchgate.net |

Esterification and Etherification of the Benzylic Hydroxyl

Esterification: The secondary alcohol can undergo esterification when treated with carboxylic acids or their derivatives. tandfonline.com While direct condensation with a carboxylic acid (Fischer esterification) can have limited yields for secondary alcohols, more reactive acylating agents like acid anhydrides or acyl chlorides are effective. tandfonline.comcommonorganicchemistry.com A method for synthesizing esters from secondary alcohols and anhydrides in the absence of a solvent or catalyst has been reported, which is attractive from an industrial standpoint. tandfonline.com Alternatively, methods using titanocene (B72419) dichloride as a promoter allow for efficient O-acylation of secondary alcohols at room temperature. nih.govresearchgate.net

Etherification: The benzylic hydroxyl group can be selectively converted into an ether. Due to the presence of the phenolic hydroxyl, a chemoselective method is required to avoid reacting at the more acidic phenolic site. An efficient procedure uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) to chemoselectively convert benzylic alcohols into their corresponding methyl or ethyl ethers, leaving phenolic hydroxyls intact. researchgate.net More recent developments include a base-promoted halogen transfer method for direct benzylic C-H etherification, which proceeds through a benzyl (B1604629) halide intermediate. nih.gov

Reactivity of the Ether Linkage in this compound

The β-O-4 ether linkage in this molecule is of significant interest as it is the most abundant linkage type in lignin (B12514952), a complex aromatic biopolymer. rsc.orgnih.gov The cleavage of this bond is a key step in lignin depolymerization.

Under strong acidic conditions (e.g., HBr, HI), ethers undergo cleavage. pressbooks.puborganicchemistrytutor.com The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group. masterorganicchemistry.com For aryl alkyl ethers, the cleavage occurs via an SN1 or SN2 mechanism, with the nucleophilic halide attacking the less hindered alkyl carbon. pressbooks.pub This invariably leads to the formation of a phenol and an alkyl halide, as the Ar–O bond remains intact. libretexts.orgpearson.com

The thermal decomposition (pyrolysis) of related β-O-4 lignin model compounds, such as guaiacylglycerol-β-guaiacyl ether, has been studied extensively. ncsu.eduresearchgate.netresearchgate.net At lower temperatures (200-300 °C), the primary reaction is the homolytic cleavage of the Cβ-O bond, yielding guaiacol (B22219) as a major product. ncsu.eduresearchgate.net At higher temperatures, more complex decomposition pathways occur, leading to a variety of phenolic compounds. ncsu.edu Enzymatic cleavage of the β-O-4 linkage is also a key area of research, with multi-enzyme systems capable of breaking down model compounds into their constituent aromatic monomers. rsc.orgnih.gov

The table below details the products from the pyrolysis of a related lignin model compound.

| Reaction | Conditions | Major Products from Guaiacylglycerol-β-guaiacyl Ether | Reference |

|---|---|---|---|

| Pyrolysis (Thermal Cleavage) | Low Temperature (e.g., 300°C) | Guaiacol (from Cβ-O homolysis) | ncsu.eduresearchgate.net |

| Moderate Temperature (e.g., 500°C) | Guaiacol, 2-Methoxybenzaldehyde, Vanillin, other phenolics | ncsu.eduresearchgate.net | |

| Acidic Cleavage | Excess HI or HBr, Heat | Phenol and Alkyl Halide | libretexts.orgpearson.com |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring of this compound

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl and alkoxy substituents. These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. The directing effects of these substituents are cooperative, both favoring substitution at the ortho and para positions relative to their own locations. Given that the para position to the hydroxyl group is occupied by the ether linkage, electrophilic attack is anticipated to occur predominantly at the positions ortho to the hydroxyl group and ortho and para to the ether substituent.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related compounds such as guaiacol (2-methoxyphenol).

Nitration: The nitration of guaiacol, a compound with a similar substitution pattern on the aromatic ring, has been studied and can serve as a model. In the presence of nitrite, guaiacol undergoes nitration to yield 4- and 6-nitroguaiacol. youtube.com By analogy, the nitration of this compound is expected to yield a mixture of nitro derivatives, with the nitro group entering the positions activated by both the hydroxyl and the ether groups.

Halogenation: The halogenation of phenols and aromatic ethers is a well-established reaction. The regioselectivity of radical halogenation is dependent on the halogen used, with bromination showing higher selectivity for the more substituted position compared to chlorination. youtube.com For this compound, halogenation would be expected to occur at the activated positions of the phenolic ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. wikipedia.orglibretexts.org These reactions are catalyzed by Lewis acids, such as aluminum chloride. libretexts.orggoogle.com The activated phenolic ring of this compound would likely be a suitable substrate for Friedel-Crafts reactions. However, the presence of hydroxyl groups can lead to complications, as they can react with the Lewis acid catalyst. Therefore, protection of the hydroxyl groups may be necessary to achieve successful alkylation or acylation on the aromatic ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents and Conditions (Analogous) | Expected Major Products |

| Nitration | NaNO2, H2O2, sunlight youtube.com | Mixture of nitro-substituted derivatives on the phenolic ring. |

| Halogenation | X2 (X = Cl, Br), Lewis Acid | Mixture of halogen-substituted derivatives on the phenolic ring. |

| Friedel-Crafts Alkylation | R-X, AlCl3 libretexts.org | Alkyl-substituted derivatives on the phenolic ring (requires protection of OH groups). |

| Friedel-Crafts Acylation | R-COCl, AlCl3 libretexts.orggoogle.com | Acyl-substituted derivatives on the phenolic ring (requires protection of OH groups). |

Catalytic Conversions and Derivatizations of this compound

The hydroxyl groups of this compound are key sites for catalytic conversions and derivatizations, enabling the synthesis of a variety of new compounds.

Catalytic C-O Bond Cleavage: Research on 2-aryloxy-1-arylethanols, a class of compounds to which this compound belongs, has demonstrated a ruthenium-catalyzed, redox-neutral C-O bond cleavage. nih.gov This reaction proceeds through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov This transformative pathway could be applied to selectively cleave the ether bond in this compound, yielding the corresponding phenol and acetophenone (B1666503) derivatives.

Catalytic Etherification and Esterification: The secondary alcohol functionality can undergo etherification and esterification reactions. Iron(III)-catalyzed dehydrative etherification of secondary benzylic alcohols has been reported, offering a pathway to symmetrical and unsymmetrical ethers. acs.org Similarly, the esterification of secondary alcohols containing an ether group can be achieved using cation exchange resin catalysts. google.com These methods could be employed to derivatize the secondary hydroxyl group of this compound. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is another viable method for esterifying the alcohol group. masterorganicchemistry.com

Catalytic Hydrogenation: The aromatic rings in this compound can be susceptible to catalytic hydrogenation. The selective hydrogenation of phenols to cyclohexanones is a known process. This suggests that under specific catalytic conditions, the phenolic ring of the target molecule could be selectively reduced.

Table 2: Potential Catalytic Conversions and Derivatizations of this compound

| Transformation | Catalyst/Reagents (Analogous) | Product Type | Reference |

| C-O Ether Bond Cleavage | RuH2(CO)(PPh3)3, Phosphine ligand | Phenol and Acetophenone derivatives | nih.gov |

| Etherification (of secondary alcohol) | Fe(OTf)3, NH4Cl | Ether derivatives | acs.org |

| Esterification (of secondary alcohol) | Cation exchange resin, Carboxylic acid | Ester derivatives | google.com |

| Hydrogenation (of phenolic ring) | Pd/γ-Al2O3 | Cyclohexanone derivative |

Synthesis and Structure Reactivity/selectivity Relationships of 2 2 Hydroxy 2 Phenylethoxy Phenol Derivatives

Design and Synthesis of Novel Analogues of 2-(2-Hydroxy-2-phenylethoxy)phenol

The synthesis of this compound derivatives can be approached through several established methodologies for forming ether linkages, primarily the Williamson ether synthesis and the Ullmann condensation. uwindsor.caorganic-chemistry.orgwikipedia.org The design of novel analogues often stems from the desire to modulate the electronic and steric properties of the molecule to influence its reactivity and potential biological activity.

A common synthetic route involves the reaction of a substituted phenol (B47542) with a suitable electrophile. For instance, the synthesis of guaiacol (B22219) glyceryl ether, a structurally related compound, is achieved by reacting guaiacol (2-methoxyphenol) with glycidol (B123203) or epichlorohydrin. google.comgoogle.com Adapting this to this compound, one could envision the reaction of catechol (1,2-dihydroxybenzene) with a protected 2-bromo-1-phenylethan-1-ol derivative. The choice of protecting groups for the diol and the hydroxyl group on the side chain is crucial to prevent unwanted side reactions.

The Ullmann condensation offers an alternative, particularly for creating the diaryl ether bond. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol. organic-chemistry.org For the synthesis of this compound analogues, this could involve the reaction of a substituted 2-halophenol with a protected 1-phenylethane-1,2-diol. Modern advancements in the Ullmann reaction have introduced various ligands and milder reaction conditions, expanding its applicability to a wider range of substrates.

The following table outlines potential synthetic strategies for novel analogues:

| Starting Material 1 (Phenolic) | Starting Material 2 (Side Chain Precursor) | Reaction Type | Potential Analogue |

| Catechol | 2-Bromo-1-phenylethan-1-ol (protected) | Williamson Ether Synthesis | This compound |

| 4-Methylcatechol | 2-Bromo-1-(4-chlorophenyl)ethan-1-ol (protected) | Williamson Ether Synthesis | 2-(2-Hydroxy-2-(4-chlorophenyl)ethoxy)-4-methylphenol |

| 2-Bromophenol | 1-Phenylethane-1,2-diol (protected) | Ullmann Condensation | This compound |

| 2-Bromo-4-nitrophenol | 1-(3-Methoxyphenyl)ethane-1,2-diol (protected) | Ullmann Condensation | 2-(2-Hydroxy-2-(3-methoxyphenyl)ethoxy)-4-nitrophenol |

Exploration of Structural Modifications on the Phenoxy Ring System

Research on related phenoxypropanolamine derivatives has shown that substitutions on the aromatic ring influence their biological activity. nih.gov For instance, halogenation at different positions of the phenoxy ring in phenoxypropanolamines resulted in varying degrees of beta-adrenolytic effects. nih.gov While not directly studying this compound, these findings suggest that similar modifications to its phenoxy ring could lead to a range of reactivities.

A hypothetical study on this compound derivatives could involve synthesizing a series of compounds with different substituents at the 4-position of the phenoxy ring and evaluating their reactivity in a model reaction, such as esterification of the secondary alcohol.

| Substituent (R) on Phenoxy Ring | Predicted Effect on Reactivity (Esterification) |

| -NO₂ (Electron-withdrawing) | Decreased reactivity due to reduced electron density on the ether oxygen. |

| -Cl (Electron-withdrawing) | Decreased reactivity. |

| -H (Unsubstituted) | Baseline reactivity. |

| -CH₃ (Electron-donating) | Increased reactivity due to enhanced electron density. |

| -OCH₃ (Strongly electron-donating) | Significantly increased reactivity. |

Investigation of Substituent Effects on the Phenylethoxy Side Chain

Similar to the phenoxy ring, modifications to the phenyl group on the phenylethoxy side chain can also exert significant electronic and steric effects. Substituents on this phenyl ring can influence the stability of potential intermediates and transition states during reactions involving the adjacent hydroxyl group.

Studies on phenethylamine (B48288) derivatives have demonstrated that the nature and position of substituents on the phenyl ring are critical for their biological receptor affinity. biomolther.org For example, alkyl or halogen groups at the para position of the phenyl ring were found to have a positive effect on the binding affinity of certain phenethylamines. biomolther.org This highlights the importance of systematic exploration of substituent effects on this part of the molecule.

For this compound derivatives, one could investigate the impact of substituents on the phenyl ring of the phenylethoxy moiety on the rate of a specific reaction, such as an oxidation of the secondary alcohol.

| Substituent (R') on Phenylethoxy Ring | Predicted Effect on Reactivity (Oxidation) |

| -NO₂ (Electron-withdrawing) | Increased reactivity by stabilizing a developing negative charge in the transition state. |

| -Br (Electron-withdrawing) | Increased reactivity. |

| -H (Unsubstituted) | Baseline reactivity. |

| -CH₃ (Electron-donating) | Decreased reactivity by destabilizing a developing negative charge. |

| -OCH₃ (Strongly electron-donating) | Significantly decreased reactivity. |

Stereochemical Influences on the Reactivity and Selectivity of this compound Derivatives

The presence of a chiral center at the carbon bearing the hydroxyl group in the phenylethoxy side chain introduces the element of stereochemistry, which can have a profound impact on the reactivity and selectivity of the molecule. The synthesis of enantiomerically pure or enriched derivatives is crucial for understanding these effects.

Asymmetric synthesis methodologies are key to accessing specific stereoisomers. slideshare.net For a molecule like this compound, this could involve the use of chiral catalysts or starting materials. For instance, the asymmetric reduction of a corresponding ketone precursor could yield a specific enantiomer of the alcohol.

The stereochemistry can influence how the molecule interacts with other chiral molecules or catalysts. In a reaction involving a chiral reagent, the two enantiomers of a this compound derivative would be expected to react at different rates, leading to kinetic resolution. The arrangement of the phenyl and hydroxyl groups around the chiral center creates a specific three-dimensional environment that can favor or hinder the approach of reactants.

Theoretical Frameworks for Predicting Structure-Reactivity Correlations in this compound Derivatives

Computational chemistry provides a powerful tool for understanding and predicting the structure-reactivity relationships in molecules like this compound derivatives. Quantum mechanical calculations can be used to model the electronic structure, molecular orbitals, and potential energy surfaces of these compounds and their reactions.

For instance, Density Functional Theory (DFT) calculations could be employed to investigate the transition state geometries and activation energies for various reactions, such as the ether formation itself or subsequent functionalization. By systematically varying the substituents on both aromatic rings, a quantitative structure-activity relationship (QSAR) model could be developed. These models correlate calculated molecular descriptors (e.g., atomic charges, electrostatic potentials, orbital energies) with experimentally observed reactivity.

Such theoretical frameworks can guide the rational design of novel analogues with desired reactivity profiles, reducing the need for extensive empirical screening. By understanding the underlying electronic and steric factors that govern reactivity, more efficient and selective synthetic strategies can be developed.

Applications of 2 2 Hydroxy 2 Phenylethoxy Phenol As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Scaffolds

The inherent functionalities of 2-(2-Hydroxy-2-phenylethoxy)phenol make it an attractive starting material for the synthesis of complex organic scaffolds. The phenolic hydroxyl group can be readily derivatized or utilized in coupling reactions, while the secondary alcohol offers a site for oxidation, esterification, or etherification. The ether linkage, though generally stable, can be cleaved under specific conditions to yield further derivatives.

While detailed research on the extensive use of this specific phenol (B47542) in scaffold synthesis is still emerging, its structural motifs are present in various complex natural products and pharmacologically active molecules. The strategic combination of a catechol-like moiety (after demethylation or protection/deprotection sequences of a hypothetical methoxy (B1213986) precursor) and a phenyl ethanolamine-related side chain is a common feature in numerous bioactive compounds. Therefore, this compound serves as a valuable model and starting material for the development of synthetic routes to such complex targets.

Table 1: Potential Reactions for Scaffold Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| O-Alkylation | Alkyl halide, Base | Ether derivatives |

| O-Acylation | Acyl chloride, Base | Ester derivatives |

| Oxidation | PCC, DMP | Ketone derivatives |

| Ether Cleavage | HBr, BBr3 | Catechol derivatives |

| C-C Coupling | Palladium catalyst, Boronic acid | Biphenyl derivatives |

Role in the Synthesis of Heterocyclic Compounds

The di-functional nature of this compound provides a foundation for the synthesis of various heterocyclic compounds. The phenolic hydroxyl group and the secondary alcohol can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles. For instance, dehydration reactions can potentially lead to the formation of substituted benzofuran (B130515) or chromane (B1220400) derivatives, which are prevalent cores in many biologically active molecules.

Furthermore, the aromatic ring can be functionalized to introduce additional reactive groups, expanding the possibilities for heterocyclic synthesis. For example, nitration followed by reduction would yield an amino group, which could then be utilized in condensation reactions to form nitrogen-containing heterocycles.

Application in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The diverse reactive sites on this compound make it a promising candidate for participation in such reactions.

Although specific examples of MCRs directly employing this compound are not extensively documented in current literature, its functional groups are analogous to those used in well-established MCRs. For instance, the phenolic component could potentially be used in Passerini or Ugi reactions after appropriate functional group manipulation. The development of novel MCRs involving this building block is an active area of research with the potential to streamline the synthesis of complex molecules.

Development of Novel Reagents and Catalysts Utilizing this compound Moieties

The structural framework of this compound can be adapted for the design of novel reagents and catalysts. The phenolic oxygen and the secondary alcohol can act as coordination sites for metal ions, suggesting its potential as a ligand in catalysis. Modification of the phenyl rings with electron-donating or electron-withdrawing groups could be used to fine-tune the electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Moreover, the chiral center at the secondary alcohol position offers the possibility of developing chiral ligands for asymmetric catalysis. Resolution of the racemic mixture of this compound would provide access to enantiomerically pure ligands, which are highly sought after for the synthesis of single-enantiomer pharmaceuticals and other fine chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Hydroxy-2-phenylethoxy)phenol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a phenol derivative (e.g., 2-hydroxyphenol) with a glycol or epoxide under acidic or basic conditions. Etherification via Mitsunobu reactions (using triphenylphosphine and diethyl azodicarboxylate) can also yield the target compound. Intermediate purification steps, such as column chromatography or recrystallization, are critical to isolate the product. Reference protocols for similar phenolic ether syntheses can guide reaction optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to verify proton environments and carbon frameworks.

- FTIR : Identify hydroxyl (O–H stretch, ~3200–3600 cm) and ether (C–O–C, ~1100–1250 cm) functional groups.

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for structurally analogous compounds .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : General phenolic compound precautions apply:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.

- Storage : Keep in airtight containers away from light and oxidizing agents.

- Disposal : Follow institutional guidelines for phenolic waste. While specific toxicity data for this compound is limited, analogous phenols exhibit acute toxicity (H302) and eye irritation (H319) .

Advanced Research Questions

Q. What computational methods are effective for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can optimize geometry and calculate:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to assess reactivity.

- UV-Vis Spectra : Compare computed λmax with experimental data to validate charge-transfer transitions.

- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability for material science applications. Reference DFT workflows for phenolic derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR/FTIR with X-ray results to confirm functional groups.

- Solvent Effects : Account for solvent polarity in UV-Vis or fluorescence measurements.

- Impurity Analysis : Use HPLC or GC-MS to detect byproducts affecting spectral purity.

- Dynamic Effects : For variable NMR signals (e.g., tautomerism), conduct variable-temperature NMR studies.

Q. What strategies optimize the stability of this compound under experimental conditions?

- Methodological Answer :

- pH Control : Maintain neutral or slightly acidic conditions to prevent deprotonation or oxidation.

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Inert Atmospheres : Use argon/nitrogen blankets during reactions to minimize oxidative side reactions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified hydroxyl, ether, or phenyl groups.

- Biological Assays : Test derivatives for antimicrobial, antioxidant, or enzyme-inhibitory activity.

- Computational Docking : Model interactions with target proteins (e.g., enzymes) using AutoDock Vina.

- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, dipole moments) to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.